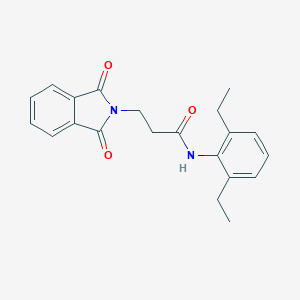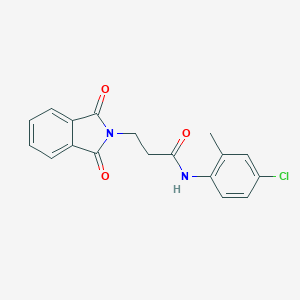
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 4-chloro-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 4-chloro-3-nitrobenzoate is a complex chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 4-chloro-3-nitrobenzoate is not fully understood. However, it is believed that the compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits several biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells. Additionally, it has been found to possess anti-inflammatory and anti-bacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 4-chloro-3-nitrobenzoate in lab experiments is its potent anti-cancer activity. This makes it an ideal candidate for testing in pre-clinical studies. However, one of the limitations of using this compound is its complex synthesis method, which makes it difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for the use of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 4-chloro-3-nitrobenzoate in scientific research. One possible direction is the development of new synthetic methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as agriculture and environmental science.
In conclusion, this compound is a complex chemical compound that has several potential applications in scientific research. Its potent anti-cancer activity, anti-inflammatory and anti-bacterial properties make it an ideal candidate for testing in pre-clinical studies. However, further studies are needed to fully understand its mechanism of action and potential applications in other fields.
Méthodes De Synthèse
The synthesis of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 4-chloro-3-nitrobenzoate involves several steps. The first step involves the reaction of 2-bromoanisole with 4-chloro-3-nitrobenzoic acid in the presence of a base such as potassium carbonate. The resulting product is then reacted with 4-hydroxycoumarin in the presence of a catalyst such as copper iodide to yield the final product.
Applications De Recherche Scientifique
The chemical compound 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 4-chloro-3-nitrobenzoate has several potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth of cancer cells. Additionally, it has been found to possess anti-inflammatory and anti-bacterial properties.
Propriétés
Formule moléculaire |
C22H11BrClNO7 |
|---|---|
Poids moléculaire |
516.7 g/mol |
Nom IUPAC |
[3-(2-bromophenoxy)-4-oxochromen-7-yl] 4-chloro-3-nitrobenzoate |
InChI |
InChI=1S/C22H11BrClNO7/c23-15-3-1-2-4-18(15)32-20-11-30-19-10-13(6-7-14(19)21(20)26)31-22(27)12-5-8-16(24)17(9-12)25(28)29/h1-11H |
Clé InChI |
QQLXCGYSUKUNPD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])Br |
SMILES canonique |
C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole](/img/structure/B285116.png)
![Methyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B285121.png)

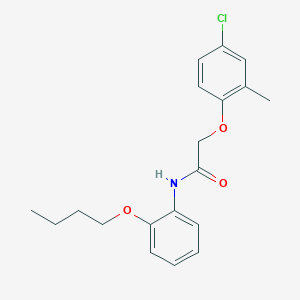
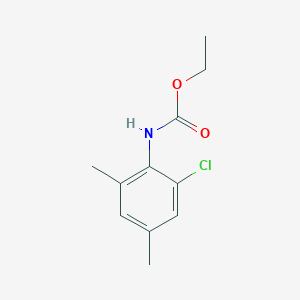
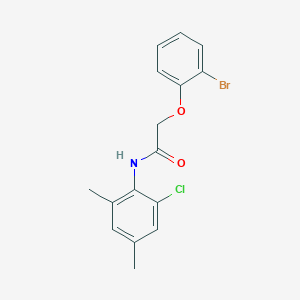



![Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B285135.png)
